5-Fluoro-4-methylpyridin-3-amine
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Overview
Description
5-Fluoro-4-methylpyridin-3-amine is a fluorinated pyridine derivative that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 4-position of the pyridine ring, along with an amine group at the 3-position. These substitutions confer distinct physicochemical properties, making it a valuable compound for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate . Another method includes the condensation reaction and decarboxylation of diethyl malonate, sodium, and 3-nitro-5-chloropyridine, followed by reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions, such as palladium-catalyzed cross-coupling reactions, is common in industrial settings to achieve cost-effective and scalable production .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce the corresponding amine derivatives .
Scientific Research Applications
5-Fluoro-4-methylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methylpyridin-3-amine involves its interaction with potassium channels. It acts as a potassium channel blocker, binding to exposed potassium channels and reducing the leakage of intracellular potassium ions. This enhances impulse conduction in demyelinated axons, making it a potential candidate for imaging demyelinated lesions using PET . Additionally, it exhibits competitive inhibition of the cytochrome P450 enzyme CYP2E1, which is involved in its metabolism .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-aminopyridine: Another fluorinated pyridine derivative with similar potassium channel blocking properties.
4-Aminopyridine: A well-known potassium channel blocker used clinically for multiple sclerosis.
Uniqueness
5-Fluoro-4-methylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties such as higher lipophilicity and stability towards oxidation compared to similar compounds . These properties make it a promising candidate for further research and potential
Properties
CAS No. |
1402672-74-5 |
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Molecular Formula |
C6H7FN2 |
Molecular Weight |
126.13 g/mol |
IUPAC Name |
5-fluoro-4-methylpyridin-3-amine |
InChI |
InChI=1S/C6H7FN2/c1-4-5(7)2-9-3-6(4)8/h2-3H,8H2,1H3 |
InChI Key |
QAAPAUBJMRMMGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1N)F |
Origin of Product |
United States |
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